4-Chloro-5-methylbenzene-1,3-diol
Overview
Description
4-Chloro-5-methylbenzene-1,3-diol is a chemical compound with the molecular formula C7H7ClO2 and a molecular weight of 158.58 . It is a white to yellow solid .
Synthesis Analysis
The synthesis of this compound can involve several steps. One possible method involves the nitration of 3-chlorophenol with a mixture of nitric and sulfuric acid to form 3-chloro-4-nitrophenol. This is then reduced with sodium hydroxide and methylamine to form 3-chloro-4-aminophenol. The aminophenol is then diazotized with sodium nitrite and hydrochloric acid to form 3-chloro-4-diazoaminophenol. This is then coupled with copper sulfate to form 3-chloro-4-phenylazoaniline. The phenylazoaniline is then diazotized with sodium nitrite and hydrochloric acid to form 3-chloro-4-diazoaniline. Finally, the diazoaniline is coupled with sodium bicarbonate and hydrogen peroxide to form this compound.Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring substituted with a chlorine atom, a methyl group, and two hydroxyl groups .Chemical Reactions Analysis
As a benzene derivative, this compound can undergo electrophilic aromatic substitution reactions. In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 158.58 .Scientific Research Applications
Synthesis and Chemical Properties
A significant application of derivatives similar to "4-Chloro-5-methylbenzene-1,3-diol" is in the synthesis of complex organic compounds. For instance, the study by Wöhrle et al. (1993) describes a nucleophilic displacement reaction leading to the synthesis of 4,5-bis(aryloxy)-, 4,5-bis(phenylthio)-, and 4,5-bis(propylthio)-1,2-dicyanobenzenes from 4,5-dichloro-1,2-dicyanobenzene. These intermediates were further converted to octasubstituted phthalocyanines, highlighting the compound's utility in preparing materials with potential applications in electronics and photonics (Wöhrle, Eskes, Shigehara, & Yamada, 1993).
Molecular Structures and Phase Behavior
Research by Bräuniger et al. (2001) on 1,2-dichloro-3,4,5,6-tetramethylbenzene, a compound with structural similarities, provided insights into the orientational disorder within solid phases of such molecules. This study contributes to our understanding of molecular interactions and phase transitions, which are crucial for designing materials with tailored properties (Bräuniger, Poupko, Luz, Zimmermann, & Haeberlen, 2001).
Advanced Materials and Liquid Crystals
The synthesis of novel liquid crystalline and fire retardant molecules based on a six-armed cyclotriphosphazene core, as explored by Jamain et al. (2020), demonstrates another application field. The study involved the nucleophilic substitution reaction between 4-hydroxybenzaldehyde and hexachlorocyclotriphosphazene to form hexasubstituted cyclotriphosphazene compounds. These findings have implications for the development of new materials with specific optical properties and enhanced fire retardancy (Jamain, Khairuddean, & Tay, 2020).
Engineering Molecular Crystals
In the domain of crystal engineering, molecules with the core structure of "this compound" may serve as building blocks. Maly et al. (2007) investigated hexaphenylbenzene derivatives to engineer hydrogen-bonded molecular crystals. These crystals exhibit high guest volume accessibility, which is paramount for applications in gas storage, separation technologies, and molecular recognition processes (Maly, Gagnon, Maris, & Wuest, 2007).
Mechanism of Action
Target of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution reactions
Mode of Action
The mode of action of 4-Chloro-5-methylbenzene-1,3-diol is likely to involve electrophilic aromatic substitution . In this process, the compound may act as an electrophile, forming a sigma bond with a target molecule and generating a positively charged intermediate . This intermediate can then lose a proton, yielding a substituted product .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules could affect the compound’s reactivity and its interactions with its targets.
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides, such as 4-Chloro-5-methylbenzene-1,3-diol, typically react via an SN2 pathway if they are primary, and via an SN1 pathway if they are secondary or tertiary, due to the resonance-stabilized carbocation .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that electrophilic aromatic substitution reactions, such as those involving this compound, occur in two steps. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Properties
IUPAC Name |
4-chloro-5-methylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-4-2-5(9)3-6(10)7(4)8/h2-3,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGLBTZLOQTMBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188032 | |
Record name | 1,3-Benzenediol, 4-chloro-5-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3446-05-7 | |
Record name | Resorcinol, 4-chloro-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003446057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediol, 4-chloro-5-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.